molecular formula C13H11NO3S B15102140 N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide

Cat. No.: B15102140
M. Wt: 261.30 g/mol
InChI Key: NKJGETIHHKWSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring, a phenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with an appropriate amine derivative. One common method is the condensation reaction between thiophene-2-carboxylic acid and N-(1-hydroxy-2-oxo-2-phenylethyl)amine under dehydrating conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to desired therapeutic effects or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-(1-hydroxy-2-oxo-2-phenylethyl)acetamide: Contains an acetamide group instead of a thiophene carboxamide group.

Uniqueness

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

N-(1-hydroxy-2-oxo-2-phenylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C13H11NO3S/c15-11(9-5-2-1-3-6-9)13(17)14-12(16)10-7-4-8-18-10/h1-8,13,17H,(H,14,16)

InChI Key

NKJGETIHHKWSML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CS2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.